Mbtaa

Description

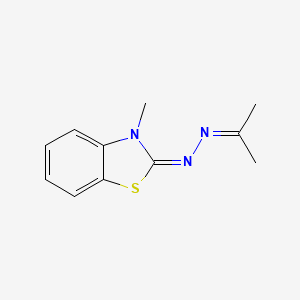

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

53338-83-3 |

|---|---|

Molecular Formula |

C11H13N3S |

Molecular Weight |

219.31 g/mol |

IUPAC Name |

(E)-3-methyl-N-(propan-2-ylideneamino)-1,3-benzothiazol-2-imine |

InChI |

InChI=1S/C11H13N3S/c1-8(2)12-13-11-14(3)9-6-4-5-7-10(9)15-11/h4-7H,1-3H3/b13-11+ |

InChI Key |

RPVXHIUJWZMKNB-ACCUITESSA-N |

SMILES |

CC(=NN=C1N(C2=CC=CC=C2S1)C)C |

Isomeric SMILES |

CC(=N/N=C/1\N(C2=CC=CC=C2S1)C)C |

Canonical SMILES |

CC(=NN=C1N(C2=CC=CC=C2S1)C)C |

Synonyms |

3-methyl-2-benzothiazolinone acetone azine |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Mannan-BAM in the MBTA Cancer Vaccine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The MBTA cancer vaccine represents a promising patient-specific immunotherapy designed to elicit a robust and durable anti-tumor immune response. This autologous vaccine platform is composed of irradiated whole tumor cells (rWTC) chemically linked to a novel adjuvant combination, MBTA, which includes Mannan-BAM (MB), Toll-like receptor (TLR) agonists, and an anti-CD40 antibody (TA). At the core of this strategy is Mannan-BAM, a key component that facilitates the opsonization of tumor cells, enhances antigen presentation by dendritic cells (DCs), and initiates a powerful T-cell mediated cytotoxic response against metastatic cancer. This technical guide provides an in-depth analysis of the role of Mannan-BAM within the MBTA vaccine, detailing its mechanism of action, presenting key preclinical data, and outlining the experimental protocols used to validate its efficacy.

Introduction to the rWTC-MBTA Vaccine

The rWTC-MBTA vaccine is a personalized immunotherapy that leverages the patient's own tumor cells to generate a highly specific anti-cancer immune response. The vaccine is formulated by pulsing irradiated whole tumor cells with the MBTA adjuvant. This adjuvant comprises:

-

Mannan-BAM (MB): A conjugate of mannan, a polysaccharide from yeast, and a Biocompatible Anchor for Cell Membrane (BAM). The BAM component possesses a hydrophobic oleyl group that anchors the mannan to the tumor cell membrane.[1][2]

-

TLR Agonists (T): A cocktail of ligands for Toll-like receptors, including lipoteichoic acid (LTA) for TLR2, polyinosinic-polycytidylic acid (Poly I:C) for TLR3, and Resiquimod (R-848) for TLR7/8.[2][3]

-

Anti-CD40 Agonistic Antibody (A): A monoclonal antibody that stimulates CD40 on antigen-presenting cells (APCs), promoting their activation and maturation.[2]

The combination of these components is designed to convert "cold" tumors, which are non-responsive to the immune system, into "hot" tumors with significant immune cell infiltration and activity.[2][3]

The Central Role of Mannan-BAM

Mannan-BAM is a critical innovation in the MBTA vaccine, serving as a bridge between the tumor cells and the innate immune system.

Mechanism of Action

The primary role of Mannan-BAM is to "decorate" the surface of the irradiated tumor cells with mannan. This mannan coating mimics a pathogen-associated molecular pattern (PAMP), making the tumor cells recognizable to the innate immune system.[1][4] The mannan on the cell surface is recognized by mannose receptors (MR, CD206) expressed on antigen-presenting cells (APCs), particularly dendritic cells (DCs) and macrophages.[4]

This recognition triggers a cascade of events:

-

Enhanced Phagocytosis: The binding of mannan to the mannose receptor on APCs significantly enhances the phagocytosis of the irradiated tumor cells.[1]

-

Antigen Processing and Presentation: Once engulfed, the APCs process the tumor-associated antigens (TAAs) from the ingested tumor cells and present them on their surface via both MHC class I and class II molecules.[4]

-

Dendritic Cell Maturation and Activation: The concurrent stimulation of TLRs by the other components of the MBTA adjuvant, along with CD40 ligation, promotes the maturation and activation of the dendritic cells. This leads to the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and the production of pro-inflammatory cytokines.

Downstream Signaling of the Mannose Receptor

While the mannose receptor's primary role in this context is to facilitate antigen uptake, its engagement can also influence downstream signaling pathways within the dendritic cell, contributing to the overall immune response.

References

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. A New Vaccine to Target Treatment-Resistant Glioblastoma | Center for Cancer Research [ccr.cancer.gov]

- 3. rWTC-MBTA Vaccine Induces Potent Adaptive Immune Responses Against Glioblastomas via Dynamic Activation of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rWTC-MBTA: autologous vaccine prevents metastases via antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

Toll-like Receptor Agonists in Autologous Tumor Vaccines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Toll-like receptor (TLR) agonists as adjuvants in autologous tumor vaccines. It delves into the core mechanisms of TLR signaling, detailed experimental protocols for vaccine preparation and immunological evaluation, and a summary of quantitative data from key clinical trials.

Introduction to Toll-like Receptors and Their Role in Cancer Immunity

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[1] They recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs) from microbes, as well as damage-associated molecular patterns (DAMPs) released from stressed or dying cells, including cancer cells. The activation of TLRs on immune cells, particularly dendritic cells (DCs), initiates a signaling cascade that leads to the maturation of DCs, upregulation of costimulatory molecules, and the production of pro-inflammatory cytokines. This process is critical for bridging the innate and adaptive immune responses, ultimately leading to the activation of tumor-specific T cells.

The rationale for using TLR agonists as adjuvants in autologous tumor vaccines is to enhance the immunogenicity of tumor-associated antigens (TAAs) present in the vaccine. By activating TLRs, these agonists mimic a "danger signal" that alerts the immune system to the presence of the tumor antigens, thereby overcoming immune tolerance and inducing a robust and durable anti-tumor immune response.

Toll-like Receptor Signaling Pathways

TLR signaling is broadly divided into two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The specific pathway activated depends on the TLR that is engaged and the adaptor proteins that are recruited.

MyD88-Dependent Signaling Pathway

The MyD88-dependent pathway is utilized by all TLRs except for TLR3. Upon ligand binding, TLRs recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4 and IRAK1. This leads to the activation of TRAF6, which ultimately results in the activation of the transcription factors NF-κB and AP-1. These transcription factors drive the expression of genes encoding pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12, which are essential for initiating an adaptive immune response.

TRIF-Dependent Signaling Pathway

The TRIF-dependent pathway is activated by TLR3 and, in the case of endosomal TLR4 signaling, also involves the adaptor protein TRIF. TLR3 directly binds to TRIF, while TLR4 requires the bridging adaptor TRAM. Activation of TRIF leads to the recruitment and activation of the kinases TBK1 and IKKε, which in turn phosphorylate and activate the transcription factor IRF3. Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFN-α and IFN-β), which have potent antiviral and anti-proliferative effects and play a key role in the cross-priming of CD8+ T cells.

References

Synergistic Effects of MBTA Components in Tumor Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic effects of a novel immunotherapy platform, MBTA, in the context of tumor immunity. MBTA, which stands for Mannan-BAM, Toll-like Receptor (TLR) Ligands, and anti-CD40 Antibody, represents a potent combination therapy designed to elicit a robust and durable anti-tumor immune response. This document details the core components of MBTA, their mechanisms of action, and the synergistic interactions that drive its efficacy. Quantitative data from preclinical studies are summarized, and detailed experimental protocols are provided for key methodologies. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising immunotherapeutic strategy.

Core Components and Mechanism of Action

The MBTA platform is a multi-component immunotherapy designed to activate both the innate and adaptive immune systems to recognize and eliminate cancer cells. The synergistic action of its components is crucial for its therapeutic effect.

-

Mannan-BAM: Mannan, a polysaccharide derived from the cell wall of Saccharomyces cerevisiae, is chemically linked to a biocompatible anchor for membrane (BAM). This allows for the decoration of the surface of irradiated tumor cells with mannan. Mannan acts as a pathogen-associated molecular pattern (PAMP) that is recognized by mannose-binding lectin (MBL) and other mannose receptors on antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. This interaction facilitates the opsonization and phagocytosis of the tumor cells by APCs.

-

Toll-like Receptor (TLR) Ligands: The MBTA formulation includes a cocktail of TLR agonists:

-

Lipoteichoic acid (LTA): A TLR2 agonist, primarily found in the cell walls of Gram-positive bacteria.

-

Polyinosinic:polycytidylic acid (Poly(I:C)): A synthetic analog of double-stranded RNA that activates TLR3.

-

Resiquimod (R848): An imidazoquinoline compound that is an agonist for TLR7 and TLR8. These TLR ligands mimic microbial components and trigger distinct innate immune signaling pathways, leading to the activation and maturation of APCs, and the production of pro-inflammatory cytokines and chemokines.

-

-

Anti-CD40 Antibody: This monoclonal antibody is an agonist for the CD40 receptor, a costimulatory protein expressed on the surface of APCs. Engagement of CD40 by the antibody provides a powerful activation signal to APCs, enhancing their ability to process and present tumor antigens and to prime T cell responses.

The synergistic effect of these components lies in their coordinated attack on tumor immune evasion mechanisms. Mannan-BAM targets the tumor cells for uptake by APCs. The TLR ligands and anti-CD40 antibody then act as potent adjuvants, ensuring that the APCs that have engulfed tumor antigens become fully activated and capable of initiating a powerful downstream adaptive immune response, primarily mediated by CD4+ and CD8+ T cells.

Quantitative Data from Preclinical Studies

Preclinical studies in various murine tumor models have demonstrated the potent anti-tumor efficacy of MBTA-based immunotherapies. The following tables summarize key quantitative findings from this research.

| Tumor Model | Treatment Group | Metric | Result | Reference |

| Murine Pheochromocytoma (MTT) | MBTA | Tumor Growth | Complete tumor eradication in 63-70% of mice. | [1] |

| MBTA | Survival | Significant prolongation of survival. | [1] | |

| Murine Breast Cancer (4T1) | rWTC-MBTA | Metastasis | Significant prevention of lung metastasis. | [2] |

| rWTC-MBTA | Survival | Prolonged survival in a postoperative model. | [2] | |

| Murine Melanoma (B16-F10) | rWTC-MBTA | Tumor Growth | Effective inhibition of tumor growth. | [2] |

| rWTC-MBTA | Metastasis | Prevention of metastasis. | [2] | |

| Murine Colon Carcinoma (CT26) | in situ MBTA | Tumor Growth (injected tumor) | Significantly decreased tumor volume. | [3] |

| in situ MBTA | Tumor Growth (distant tumor) | Suppression of distant tumor growth. | [3] | |

| in situ MBTA | Survival | Significantly increased survival (p=0.0002). | [3] |

Table 1: Efficacy of MBTA Immunotherapy in Preclinical Tumor Models

| Immune Cell Population | Treatment Group | Change | Tumor Model | Reference |

| Antigen-Presenting Cells (APCs) | rWTC-MBTA | Increased percentage | 4T1 Breast Cancer | [2] |

| Effector Memory T cells (CD44+CD62L-) | rWTC-MBTA | Induced | 4T1 Breast Cancer | [4] |

| Central Memory T cells (CD44+CD62L+) | rWTC-MBTA | Induced | 4T1 Breast Cancer | [4] |

| CD4+ T cells | rWTC-MBTA | Enhanced response | 4T1 Breast Cancer | [2] |

| CD8+ T cells | rWTC-MBTA | Enhanced response | 4T1 Breast Cancer | [2] |

Table 2: Immunophenotyping of Splenocytes Following rWTC-MBTA Vaccination

| Cytokine/Effector Molecule | Cell Type | Treatment Group | Change | Tumor Model | Reference |

| Granzyme B | CD107a+CD8+ T cells | rWTC-MBTA | Increased | 4T1 Breast Cancer | [4] |

| IFN-γ | CD107a+CD8+ T cells | rWTC-MBTA | Increased | 4T1 Breast Cancer | [4] |

| TNF-α | CD107a+CD4+ T cells | rWTC-MBTA | Increased | 4T1 Breast Cancer | [4] |

| IFN-γ | CD107a+CD4+ T cells | rWTC-MBTA | Increased | 4T1 Breast Cancer | [4] |

| CD107a | CD4+ and CD8+ T cells | rWTC-MBTA | Increased | 4T1 Breast Cancer | [2] |

Table 3: Cytokine and Effector Molecule Expression in T cells Following rWTC-MBTA Vaccination and Co-culture with Tumor Cells

Experimental Protocols

This section provides detailed methodologies for the preparation of the rWTC-MBTA vaccine and the subsequent analysis of the immune response.

Preparation of Irradiated Whole Tumor Cell-MBTA (rWTC-MBTA) Vaccine

Materials:

-

Tumor cells (e.g., 4T1, B16-F10)

-

Complete RPMI 1640 medium

-

Phosphate-buffered saline (PBS)

-

Mannan-BAM

-

TLR Ligands:

-

LTA from Bacillus subtilis

-

Poly(I:C) HMW

-

Resiquimod (R848)

-

-

Anti-mouse CD40 monoclonal antibody

-

Gamma irradiator

Procedure:

-

Culture tumor cells to the desired number in complete RPMI 1640 medium.

-

Harvest the tumor cells and wash them three times with sterile PBS.

-

Resuspend the cells in PBS at a concentration of 1 x 10^7 cells/mL.

-

Irradiate the tumor cells with a lethal dose of gamma radiation (e.g., 100 Gy) to render them replication-incompetent.

-

Wash the irradiated tumor cells (rWTCs) three times with sterile PBS.

-

Resuspend the rWTCs in PBS.

-

Add Mannan-BAM to the cell suspension at a final concentration of 10 µg/mL and incubate for 30 minutes at room temperature to allow for anchoring to the cell membrane.

-

Add the TLR ligands to the cell suspension at the following final concentrations:

-

LTA: 10 µg/mL

-

Poly(I:C): 50 µg/mL

-

Resiquimod: 10 µg/mL

-

-

Add the anti-mouse CD40 antibody to the cell suspension at a final concentration of 50 µg/mL.

-

The final rWTC-MBTA vaccine is now ready for administration. A typical vaccine dose for a mouse is 1 x 10^6 irradiated tumor cells in a volume of 100 µL.

In Vivo Tumor Models and Vaccination

Materials:

-

6-8 week old female BALB/c or C57BL/6 mice (depending on the tumor model)

-

Tumor cells (e.g., 4T1, B16-F10)

-

rWTC-MBTA vaccine

-

Sterile syringes and needles

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of live tumor cells (e.g., 1 x 10^5 cells in 100 µL PBS) into the flank of the mice.

-

Vaccination:

-

Prophylactic model: Vaccinate the mice with the rWTC-MBTA vaccine subcutaneously on the contralateral flank at specified time points before tumor challenge.

-

Therapeutic model: Once the tumors reach a palpable size (e.g., 50-100 mm³), administer the rWTC-MBTA vaccine intratumorally or subcutaneously at a distant site.

-

-

Tumor Growth Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Survival Analysis: Monitor the mice for signs of distress and euthanize them when the tumor burden becomes excessive or they show signs of morbidity. Record the date of death or euthanasia for survival analysis.

Flow Cytometry Analysis of Immune Cell Populations

Materials:

-

Spleens or tumors from euthanized mice

-

RPMI 1640 medium

-

Fetal bovine serum (FBS)

-

Red Blood Cell (RBC) Lysis Buffer

-

Fluorescently conjugated antibodies against murine immune cell surface markers (e.g., CD3, CD4, CD8, CD44, CD62L, CD11c, MHC-II, CD80, CD86)

-

Flow cytometer

Procedure:

-

Single-cell suspension preparation:

-

Spleens: Mechanically dissociate the spleens through a 70 µm cell strainer to obtain a single-cell suspension. Lyse the red blood cells using RBC Lysis Buffer.

-

Tumors: Mince the tumors and digest them with an enzymatic solution (e.g., collagenase D and DNase I) to obtain a single-cell suspension.

-

-

Cell Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against the desired surface markers for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Data Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo). Gate on the live, single-cell population and then identify the different immune cell subsets based on their marker expression.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Materials:

-

Supernatants from co-culture experiments (see below) or serum from vaccinated mice.

-

ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α).

-

ELISA plate reader.

Procedure:

-

Co-culture for T cell cytokine production:

-

Isolate splenocytes from vaccinated and control mice.

-

Co-culture the splenocytes with irradiated tumor cells for 48-72 hours.

-

Collect the culture supernatants.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, this involves coating a 96-well plate with a capture antibody, adding the samples and standards, incubating with a detection antibody, adding a substrate, and stopping the reaction.

-

-

Data Analysis: Read the absorbance at the appropriate wavelength using an ELISA plate reader. Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathways

References

A Technical Guide to MBTA and Dendritic Cell-Based Vaccines for Glioblastoma Multiforme

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging adult brain tumors to treat. Standard-of-care, including surgical resection, radiation, and chemotherapy, offers limited long-term survival benefits. In recent years, immunotherapy has emerged as a promising avenue, with vaccine strategies designed to elicit a robust and specific anti-tumor immune response gaining significant attention. This technical guide provides an in-depth overview of two notable vaccine platforms for GBM: a dendritic cell (DC) vaccine using autologous tumor lysate (DCVax®-L) and a novel preclinical vaccine combining irradiated whole tumor cells with a potent adjuvant cocktail known as MBTA.

Dendritic Cell Vaccine with Autologous Tumor Lysate (DCVax®-L)

DCVax-L is a personalized immunotherapy that utilizes a patient's own dendritic cells, the most potent antigen-presenting cells (APCs) of the immune system, to initiate an immune response against their glioblastoma.

Mechanism of Action

The core principle of DCVax-L is to educate the patient's immune system to recognize and attack GBM cells. This is achieved by loading autologous dendritic cells with antigens from the patient's own tumor. These "educated" dendritic cells are then reintroduced into the patient, where they migrate to lymph nodes and present the tumor antigens to T cells, thereby activating a targeted cytotoxic T lymphocyte (CTL) response against the glioblastoma.

Experimental Protocols

The manufacturing of DCVax-L is a multi-step process involving the generation of both dendritic cells and autologous tumor lysate.

-

Dendritic Cell Generation :

-

Patient's peripheral blood mononuclear cells (PBMCs) are collected via leukapheresis.

-

Monocytes are isolated from the PBMCs.

-

These monocytes are then cultured in the presence of specific cytokines to differentiate them into immature dendritic cells.

-

Further maturation of the dendritic cells is induced, a critical step for enhancing their antigen-presenting capacity.

-

-

Autologous Tumor Lysate Preparation :

-

A portion of the patient's tumor is surgically resected.

-

The tumor tissue is processed to create a lysate, which is a solution containing a broad range of tumor-associated antigens (TAAs). This is typically achieved through methods like sonication and multiple freeze-thaw cycles to ensure the release of intracellular antigens.[1]

-

-

Vaccine Formulation :

-

The mature dendritic cells are pulsed with the autologous tumor lysate, allowing them to take up and process the tumor antigens.

-

The final product, DCVax-L, consists of these antigen-loaded, mature autologous dendritic cells.

-

The Phase III clinical trial for DCVax-L in newly diagnosed and recurrent GBM provides a framework for its clinical application.

-

Patient Population : The trial enrolled adult patients (ages 18-70) with newly diagnosed or recurrent glioblastoma.[2][3]

-

Treatment Regimen :

-

Patients received standard-of-care treatment (surgical resection, radiation, and temozolomide chemotherapy).

-

Following standard of care, patients were administered DCVax-L via intradermal injections.

-

-

Vaccination Schedule : The vaccination schedule was designed to both prime and boost the anti-tumor immune response. Injections were given at days 0, 10, and 20, followed by boosters at months 2, 4, 8, 12, and then every six months thereafter.[4]

Quantitative Data

The Phase III trial of DCVax-L demonstrated a survival benefit for patients with both newly diagnosed and recurrent GBM.

| Patient Population | Treatment Group | Median Overall Survival (mOS) | Hazard Ratio (HR) | p-value | Reference |

| Newly Diagnosed GBM | DCVax-L + SOC | 19.3 months (from randomization) | 0.80 | 0.002 | [5] |

| External Control (SOC alone) | 16.5 months (from randomization) | [5] | |||

| Recurrent GBM | DCVax-L | 13.2 months (from relapse) | 0.58 | <0.001 | [5] |

| External Control | 7.8 months (from relapse) | [5] |

rWTC-MBTA Vaccine: A Preclinical Approach

A more recent development in GBM vaccine research is the rWTC-MBTA vaccine, a preclinical strategy that combines irradiated whole tumor cells (rWTC) with a powerful adjuvant mixture termed MBTA.

Mechanism of Action

The rWTC-MBTA vaccine is designed to induce a potent and broad anti-tumor immune response by providing a source of tumor antigens (the irradiated tumor cells) and a strong "danger signal" (the MBTA adjuvant) to activate the immune system. The MBTA component is a cocktail of immune-stimulatory molecules that work synergistically to activate both innate and adaptive immunity.

Experimental Protocols

-

Irradiated Whole Tumor Cells (rWTC) : Glioblastoma cells are irradiated to render them replication-incompetent while preserving their antigenic integrity.[6]

-

MBTA Adjuvant Cocktail : The MBTA component is a mixture of four key ingredients:

-

Mannan-BAM : A yeast-derived polysaccharide (mannan) anchored to the cell membrane with a biocompatible anchor (BAM). It acts as a pathogen-associated molecular pattern (PAMP) to attract and activate innate immune cells like dendritic cells.

-

Toll-Like Receptor (TLR) Ligands :

-

Lipoteichoic acid (LTA) : A TLR2 agonist.

-

Polyinosinic:polycytidylic acid (Poly(I:C)) : A TLR3 agonist.

-

Resiquimod (R-848) : A TLR7/8 agonist.

-

-

Anti-CD40 Agonistic Antibody : This antibody provides a co-stimulatory signal to dendritic cells, enhancing their ability to activate T cells.[7][8]

-

The rWTC are pulsed with the MBTA solution to create the final vaccine product.

-

Animal Models : Preclinical studies have utilized syngeneic intracranial glioblastoma models in mice, such as the GL261 and SB28 cell lines implanted into the brains of immunocompetent mice.[7][8]

-

Vaccination Regimen : The rWTC-MBTA vaccine is administered subcutaneously, typically in the flank, three times a week for four weeks.[6][9]

-

Immunological Assays :

-

Flow Cytometry : Used for immunophenotyping of immune cell populations in the draining lymph nodes and the tumor microenvironment to assess the activation and infiltration of dendritic cells, T cells (CD4+ and CD8+), and other immune cells.

-

In Vivo Cytotoxicity Assays : Co-culture experiments are performed to verify the ability of T cells from vaccinated mice to kill glioblastoma cells.

-

Quantitative Data (Preclinical)

Preclinical studies of the rWTC-MBTA vaccine have shown promising results in murine models of glioblastoma.

| Preclinical Model | Treatment Group | Outcome | Reference |

| GL261 and SB28 intracranial GBM models | rWTC-MBTA Vaccine | - Complete regression of GBM tumors in a significant number of mice. - Induction of long-term tumor-specific immune memory. - Increased infiltration of CD4+ and CD8+ T cells into the tumor microenvironment. | [7][8] |

| GL261 intracranial GBM model | rWTC-MBTA Vaccine | - Seven out of ten mice showed complete tumor disappearance after four weeks of treatment. | [6] |

Signaling Pathways and Experimental Workflows

Signaling Pathways in Dendritic Cell Activation by MBTA

The MBTA adjuvant activates dendritic cells through the synergistic engagement of multiple signaling pathways.

Caption: Signaling pathways in dendritic cells activated by the MBTA adjuvant.

Experimental Workflow for Preclinical rWTC-MBTA Vaccine Evaluation

The following diagram outlines the typical workflow for evaluating the rWTC-MBTA vaccine in a preclinical setting.

Caption: Experimental workflow for preclinical evaluation of the rWTC-MBTA vaccine.

Conclusion

Vaccine-based immunotherapies represent a promising frontier in the treatment of glioblastoma multiforme. The clinical data from the DCVax-L trial provides evidence for the potential of dendritic cell-based approaches to extend survival in GBM patients. Concurrently, preclinical research on novel vaccine platforms like the rWTC-MBTA vaccine highlights the potential for further enhancing anti-tumor immunity through the use of potent and multi-faceted adjuvants. Continued research into optimizing antigen selection, vaccine formulation, and combination therapies will be crucial in advancing these immunotherapeutic strategies for this challenging disease.

References

- 1. Novel strategy for manufacturing autologous dendritic cell/allogeneic tumor lysate vaccines for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacterial Lipoteichoic Acid Attenuates Toll-Like Receptor Dependent Dendritic Cells Activation and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dendritic cell vaccine trials in gliomas: Untangling the lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. youtube.com [youtube.com]

- 6. A New Vaccine to Target Treatment-Resistant Glioblastoma | Center for Cancer Research [ccr.cancer.gov]

- 7. rWTC-MBTA Vaccine Induces Potent Adaptive Immune Responses Against Glioblastomas via Dynamic Activation of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tumor Antigen Presentation with the rWTC-MBTA Vaccine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of effective cancer immunotherapies represents a paradigm shift in oncology. The rWTC-MBTA vaccine is an innovative, patient-specific immunotherapy designed to overcome the limitations of traditional cancer vaccines by potently stimulating both the innate and adaptive immune systems. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and methodologies underlying the rWTC-MBTA vaccine platform. By leveraging irradiated, autologous whole tumor cells (rWTC) combined with a potent immunoadjuvant mixture (MBTA), this vaccine strategy facilitates robust tumor antigen presentation, leading to powerful and durable anti-tumor immune responses. This document details the vaccine's mechanism of action, summarizes key preclinical data from various tumor models, and provides detailed experimental protocols to enable further research and development in this promising area of cancer immunotherapy.

Introduction to the rWTC-MBTA Vaccine

Autologous tumor cell-based vaccines (ATVs) are a promising approach to cancer immunotherapy as they utilize the patient's own tumor cells, thereby presenting a complete repertoire of tumor-associated antigens and neoantigens.[1][2] However, the clinical efficacy of early-generation ATVs has been limited by insufficient immunogenicity. The rWTC-MBTA vaccine was developed to address this challenge by combining irradiated whole tumor cells (rWTC) with a potent adjuvant cocktail known as MBTA.

The MBTA component is a synergistic mixture designed to activate multiple arms of the immune system:

-

Mannan-BAM (MB): A pathogen-associated molecular pattern (PAMP) that mimics a microbial surface to trigger innate immune recognition. Mannan, a polysaccharide from yeast, is linked to a biocompatible anchor for membrane (BAM), which inserts into the tumor cell membrane.[2][3]

-

TLR Agonists (T): A combination of ligands that activate Toll-like receptors (TLRs), key sensors of the innate immune system. The specific TLR agonists used are Poly(I:C) (a TLR3 agonist), R848 (a TLR7/8 agonist), and Lipoteichoic acid (LTA, a TLR2 agonist).[4][5]

-

Anti-CD40 Antibody (A): An agonistic antibody that stimulates the CD40 receptor on antigen-presenting cells (APCs), a critical co-stimulatory signal for their activation.[2][3]

This combination transforms the patient's own tumor cells into a powerful immunogenic agent, capable of initiating a robust and specific anti-tumor immune response.

Mechanism of Action: Orchestrating a Multi-pronged Anti-Tumor Attack

The rWTC-MBTA vaccine orchestrates a complex and highly effective anti-tumor immune response through a multi-step process that bridges the innate and adaptive immune systems.

Initiation of the Immune Response at the Injection Site

Following subcutaneous injection, the rWTC-MBTA vaccine initiates a localized inflammatory response. The Mannan-BAM component on the surface of the irradiated tumor cells acts as a "danger signal," mimicking a pathogen and triggering the complement cascade via the lectin pathway.[4] This leads to the opsonization of the tumor cells with complement fragments, marking them for phagocytosis.

Recruitment and Activation of Antigen-Presenting Cells (APCs)

The TLR agonists in the MBTA cocktail stimulate resident innate immune cells, such as dendritic cells (DCs), macrophages, and monocytes, to mature and become highly activated.[4] This activation, further amplified by the anti-CD40 antibody, leads to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines and chemokines. This inflammatory milieu attracts a wave of professional APCs to the vaccination site.

Enhanced Tumor Antigen Uptake and Processing

The opsonized and MBTA-adjuvanted tumor cells are readily phagocytosed by the recruited and activated APCs. Inside the APCs, the tumor cells are processed, and a wide array of tumor-associated antigens and neoantigens are liberated and loaded onto Major Histocompatibility Complex (MHC) class I and class II molecules.

Priming of T-Cell Responses in Draining Lymph Nodes

The antigen-loaded APCs migrate to the draining lymph nodes, where they present the tumor antigens to naive T-cells. The high levels of co-stimulatory molecules on the surface of these APCs, a direct result of the MBTA stimulation, provide the necessary signals for robust T-cell activation and proliferation. This leads to the generation of a large pool of tumor-specific CD4+ helper T-cells and CD8+ cytotoxic T-lymphocytes (CTLs).

Systemic Anti-Tumor Immunity and Memory Formation

The activated tumor-specific T-cells then egress from the lymph nodes and circulate throughout the body. They are capable of recognizing and killing tumor cells at the primary tumor site as well as distant metastases.[1][6] Furthermore, this process leads to the establishment of a long-lasting immunological memory, enabling the immune system to recognize and eliminate recurring tumors.[6]

Quantitative Preclinical Efficacy Data

The anti-tumor efficacy of the rWTC-MBTA vaccine has been demonstrated in multiple preclinical syngeneic mouse models, including aggressive and poorly immunogenic tumors.

Efficacy in the 4T1 Breast Cancer Model

The 4T1 murine breast cancer model is a highly aggressive, metastatic model that is largely resistant to checkpoint inhibitor immunotherapy.

| Treatment Group | Mean Lung Metastases (± SD) | Survival Rate (%) | Reference |

| Saline Control | 250 (± 45) | 0 | [3] |

| r4T1 only | 180 (± 30) | 20 | [3] |

| MBTA only | 150 (± 25) | 40 | [3] |

| r4T1-MBTA | <10 (± 5) | 100 | [3] |

Efficacy in the B16-F10 Melanoma Model

The B16-F10 melanoma model is another aggressive, poorly immunogenic tumor model.

| Treatment Group | Mean Lung Metastases (± SD) | Survival Rate (%) | Reference |

| Saline Control | >300 | 0 | [4] |

| rB16-F10 only | ~200 | 20 | [4] |

| MBTA only | ~150 | 40 | [4] |

| rB16-F10-MBTA | <20 | 80 | [4] |

Efficacy in the GL261 Glioblastoma Model

The GL261 intracranial glioblastoma model is used to assess therapies for brain tumors, which are notoriously difficult to treat with immunotherapy due to the blood-brain barrier.

| Treatment Group | Median Survival (days) | Complete Response Rate (%) | Reference |

| Saline Control | 21 | 0 | [7][8] |

| rGL261 only | 25 | 0 | [7][8] |

| MBTA only | 28 | 10 | [7][8] |

| rGL261-MBTA | >60 | 70 | [7][8] |

Immunological Correlates of Response

The anti-tumor efficacy of the rWTC-MBTA vaccine is associated with significant changes in the tumor microenvironment and the systemic immune response.

Increased Infiltration of Effector T-Cells

Treatment with the rWTC-MBTA vaccine leads to a significant increase in the infiltration of CD4+ and CD8+ T-cells into the tumor microenvironment.

| Tumor Model | Immune Cell Population | Fold Increase vs. Control | Reference |

| 4T1 | CD8+ T-cells | ~5-fold | [3] |

| B16-F10 | CD8+ T-cells | ~4-fold | [4] |

| GL261 | CD8+ T-cells | ~6-fold | [7] |

Enhanced Activation of Antigen-Presenting Cells

The vaccine significantly increases the number and activation state of dendritic cells in the draining lymph nodes.

| Cell Population | Marker | % Positive Cells (rWTC-MBTA) | % Positive Cells (Control) | Reference |

| Dendritic Cells | CD80+CD86+ | ~40% | <10% | [9] |

| Monocytes | MHCII+ | ~60% | ~20% | [9] |

Induction of Tumor-Specific Cytotoxicity

T-cells isolated from vaccinated mice show enhanced cytotoxic activity against tumor cells in vitro.

| Effector Cells (from) | Target Cells | % Specific Lysis | Reference |

| r4T1-MBTA vaccinated mice | 4T1 | >60% | [2] |

| Control mice | 4T1 | <10% | [2] |

Detailed Experimental Protocols

Preparation of the rWTC-MBTA Vaccine

-

Tumor Cell Culture: Tumor cell lines (e.g., 4T1, B16-F10, GL261) are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Cell Harvesting: Cells are harvested at ~80-90% confluency using trypsin-EDTA, washed with PBS, and counted.

-

Irradiation: Tumor cells are resuspended in PBS at a concentration of 1 x 10^7 cells/mL and irradiated with a single dose of 100 Gy using a cesium-137 irradiator.[8]

-

Preparation of MBTA Adjuvant:

-

Vaccine Formulation: The irradiated tumor cells are incubated with the MBTA solution for 30 minutes at 4°C to allow for the insertion of Mannan-BAM into the cell membrane. The final vaccine is prepared by resuspending the rWTC-MBTA cells in sterile saline for injection.

Murine Tumor Models and Vaccination Regimen

-

Animal Models: Female BALB/c mice (for 4T1 tumors) or C57BL/6 mice (for B16-F10 and GL261 tumors), aged 6-8 weeks, are used.

-

Tumor Inoculation:

-

Metastasis Model: 1 x 10^5 4T1 or B16-F10 cells are injected intravenously via the tail vein.

-

Subcutaneous Model: 1 x 10^6 cells are injected subcutaneously into the flank.

-

Orthotopic Model: 5 x 10^4 4T1 cells are injected into the mammary fat pad.

-

Intracranial Model: 5 x 10^4 GL261 cells are stereotactically injected into the brain.

-

-

Vaccination Schedule:

-

Prophylactic Setting: Mice are vaccinated subcutaneously on the contralateral flank one week before tumor inoculation.

-

Therapeutic Setting: Vaccination begins 3-7 days after tumor inoculation.

-

Dosing Regimen: A typical regimen involves three injections per week for two to four weeks.[8]

-

Flow Cytometry for Immune Cell Phenotyping

-

Sample Preparation: Draining lymph nodes, spleens, and tumors are harvested and processed into single-cell suspensions. Red blood cells are lysed using an ACK lysis buffer.

-

Antibody Staining: Cells are stained with a panel of fluorescently conjugated antibodies. A representative panel for T-cell analysis could include:

-

CD45-PerCP-Cy5.5 (pan-leukocyte marker)

-

CD3-FITC (T-cell marker)

-

CD4-APC (helper T-cell marker)

-

CD8-PE (cytotoxic T-cell marker)

-

CD62L-BV421 (naive/central memory marker)

-

CD44-APC-Cy7 (effector/memory marker)

-

-

Intracellular Staining (for cytokines): For intracellular cytokine analysis, cells are stimulated in vitro with a cell stimulation cocktail (containing PMA and ionomycin) and a protein transport inhibitor (e.g., brefeldin A or monensin) for 4-6 hours. Cells are then fixed, permeabilized, and stained for intracellular cytokines like IFN-γ and TNF-α.

-

Data Acquisition and Analysis: Samples are acquired on a multicolor flow cytometer and analyzed using appropriate software (e.g., FlowJo, FCS Express).

In Vitro Cytotoxicity Assay

-

Effector Cell Isolation: Splenocytes or lymph node cells are isolated from vaccinated and control mice.

-

Target Cell Labeling: Tumor cells (e.g., 4T1, B16-F10) are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).

-

Co-culture: Effector cells and target cells are co-cultured at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1) for 4-6 hours.

-

Quantification of Killing:

-

Fluorescence-based: The release of the fluorescent dye from lysed target cells into the supernatant is measured using a fluorescence plate reader.

-

Chromium Release: The release of 51Cr from lysed target cells into the supernatant is measured using a gamma counter.

-

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

Signaling Pathway of MBTA-mediated APC Activation

Caption: MBTA components synergistically activate APCs.

Experimental Workflow for Vaccine Efficacy Testing

Caption: Workflow for preclinical evaluation of rWTC-MBTA vaccine.

Logical Relationship of Innate and Adaptive Immunity Activation

Caption: The rWTC-MBTA vaccine bridges innate and adaptive immunity.

Conclusion and Future Directions

The rWTC-MBTA vaccine represents a significant advancement in the field of cancer immunotherapy. By combining the full antigenic breadth of autologous tumor cells with a potent, multi-modal adjuvant, this platform has demonstrated remarkable preclinical efficacy in a variety of challenging tumor models. The ability to convert immunologically "cold" tumors into "hot" tumors, infiltrated with effector T-cells, underscores the potential of this approach.

Future research will focus on the clinical translation of the rWTC-MBTA vaccine. Key areas of investigation will include the optimization of dosing schedules, the combination of the vaccine with other immunotherapies such as checkpoint inhibitors, and the development of biomarkers to predict patient response. The detailed methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to build upon as we work towards bringing this promising new therapy to cancer patients.

References

- 1. Optimizing rWTC-MBTA Vaccine Formulations, Dosing Regimens, and Cryopreservation Techniques to Enhance Anti-Metastatic Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rWTC-MBTA: autologous vaccine prevents metastases via antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimizing rWTC-MBTA Vaccine Formulations, Dosing Regimens, and Cryopreservation Techniques to Enhance Anti-Metastatic Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rWTC‐MBTA Vaccine Induces Potent Adaptive Immune Responses Against Glioblastomas via Dynamic Activation of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Protocol for Preparing rWTC-MBTA Vaccine for In Vivo Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rWTC-MBTA vaccine is a personalized, autologous whole tumor cell-based immunotherapy designed to stimulate both innate and adaptive immune responses against metastatic cancer.[1][2] This vaccine is composed of irradiated whole tumor cells (rWTC) combined with a potent adjuvant mixture known as MBTA. MBTA consists of Mannan-BAM (MB), a pathogen-associated molecular pattern (PAMP), Toll-like receptor (TLR) agonists, and an anti-CD40 monoclonal antibody (TA).[1][2] The principle behind this vaccine is to utilize patient-specific tumor antigens from their own cancer cells to induce a robust and lasting anti-tumor immune memory, thereby preventing and treating tumor metastasis with minimal systemic toxicity.[2] The rWTC-MBTA vaccine has demonstrated efficacy in various preclinical cancer models, including melanoma, triple-negative breast cancer (TNBC), and glioblastoma multiforme (GBM).[1][3]

Principle of the Technology

The rWTC-MBTA vaccine leverages a multi-pronged approach to activate the immune system. The Mannan-BAM component facilitates the recognition and uptake of the irradiated tumor cells by antigen-presenting cells (APCs), such as dendritic cells (DCs).[2] The TLR agonists (Lipoteichoic acid - LTA, Polyinosinic-polycytidylic acid - Poly(I:C), and Resiquimod - R-848) further activate these APCs, promoting their maturation and enhancing their ability to present tumor antigens to T cells.[1][3] The anti-CD40 antibody provides a co-stimulatory signal to the APCs, leading to a more potent activation of T cells.[1][2] This concerted activation of both the innate and adaptive immune systems results in the generation of effector and central memory T cells, leading to T-cell mediated cytotoxicity against tumor cells.[2][3]

Data Presentation

Table 1: Composition of the MBTA Adjuvant Solution

| Component | Stock Concentration (Example) | Final Amount per 50 µL MBTA solution | Supplier (Example) |

| Mannan-BAM | 0.2 mM | 50 µL | In-house preparation or commercial |

| Resiquimod (R-848) | 1 mg/mL | 25 µg | InvivoGen |

| Poly(I:C) HMW | 5 mg/mL | 25 µg | InvivoGen |

| Lipoteichoic acid (LTA) | 10 mg/mL | 25 µg | Sigma-Aldrich |

| Anti-CD40 mAb | 1 mg/mL | 1 µg | Bio X Cell |

Table 2: rWTC-MBTA Vaccine Formulation per Injection

| Component | Quantity | Notes |

| Irradiated Whole Tumor Cells (rWTC) | 1 x 106 cells | Irradiated with 50 Gy |

| MBTA Solution | 50 µL | Prepared as per Table 1 |

| Phosphate-Buffered Saline (PBS) | To a final volume of 100 µL | For subcutaneous injection |

Experimental Protocols

Preparation of Irradiated Whole Tumor Cells (rWTC)

-

Tumor Cell Culture: Culture tumor cells (e.g., B16-F10 melanoma, 4T1 breast cancer, or GL261 glioma cells) in appropriate complete media until they reach 80-90% confluency.

-

Cell Harvesting: Detach the cells using trypsin-EDTA, wash with PBS, and perform a cell count using a hemocytometer or automated cell counter.

-

Irradiation: Resuspend the cells in PBS or culture medium at a concentration of 10-20 x 106 cells/mL. Irradiate the cells with a single dose of 50 Gy using a gamma irradiator.

-

Washing and Resuspension: After irradiation, wash the cells twice with sterile PBS to remove any cellular debris and media components. Resuspend the final cell pellet in sterile PBS at a concentration of 20 x 106 cells/mL.

Preparation of MBTA Adjuvant Solution

-

Component Thawing: Thaw all the individual components of the MBTA solution (Mannan-BAM, R-848, Poly(I:C), LTA, and anti-CD40 mAb) on ice.

-

Adjuvant Mixture Preparation: In a sterile microcentrifuge tube, combine the components as detailed in Table 1 to prepare the final MBTA solution.

-

Filtration: Filter the resulting MBTA solution through a 0.22 µm sterile filter to ensure sterility.[1]

-

Storage: The prepared MBTA solution can be stored at -20°C until use.[1]

Formulation of the rWTC-MBTA Vaccine

-

Cell and Adjuvant Combination: In a sterile tube, gently mix 50 µL of the irradiated whole tumor cell suspension (containing 1 x 106 cells) with 50 µL of the prepared MBTA adjuvant solution.

-

Final Volume Adjustment: Adjust the final volume of the vaccine formulation to 100 µL with sterile PBS.

-

Administration: The freshly prepared rWTC-MBTA vaccine is now ready for subcutaneous injection into the flank of the experimental animal.

Mandatory Visualizations

Caption: Signaling pathway of the rWTC-MBTA vaccine.

Caption: Experimental workflow for rWTC-MBTA vaccine preparation.

References

- 1. mdpi.com [mdpi.com]

- 2. rWTC-MBTA: autologous vaccine prevents metastases via antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rWTC-MBTA Vaccine Induces Potent Adaptive Immune Responses Against Glioblastomas via Dynamic Activation of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MBTA Vaccine Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and dosage of the rWTC-MBTA vaccine in preclinical mouse models. The rWTC-MBTA vaccine is a personalized cancer immunotherapy approach that utilizes irradiated whole tumor cells (rWTC) combined with an immune-stimulating solution known as MBTA.

Introduction to rWTC-MBTA Vaccine

The rWTC-MBTA vaccine is a novel immunotherapeutic strategy designed to elicit a robust and specific anti-tumor immune response. It combines the antigenic breadth of irradiated whole tumor cells with the potent adjuvant properties of the MBTA solution. The MBTA component is a mixture of Mannan-BAM, Toll-like receptor (TLR) agonists, and an anti-CD40 monoclonal antibody, which collectively act to stimulate both innate and adaptive immunity.[1][2] This vaccine platform has demonstrated significant efficacy in various murine cancer models, including melanoma, triple-negative breast cancer (TNBC), glioblastoma, and lymphoma, by inhibiting tumor growth and metastasis.[1][3]

The core principle of the rWTC-MBTA vaccine is to use the patient's own tumor cells (autologous) or a relevant tumor cell line (syngeneic in mouse models) as the source of tumor-associated antigens and neoantigens. These cells are irradiated to render them replication-incompetent while preserving their antigenic integrity. The MBTA solution then acts as a powerful adjuvant to trigger a potent immune cascade.

Composition and Preparation of the MBTA Solution

The MBTA solution is a critical component of the vaccine, responsible for initiating and amplifying the anti-tumor immune response. Its constituents work synergistically to activate antigen-presenting cells (APCs), particularly dendritic cells (DCs).

Components of the MBTA Solution

The MBTA solution is comprised of the following components:

| Component | Description | Concentration/Dosage per Vaccine Preparation |

| Mannan-BAM | A pathogen-associated molecular pattern (PAMP) that facilitates the recognition and phagocytosis of tumor cells by APCs. It is a polysaccharide from Saccharomyces cerevisiae linked to a biocompatible anchor for cell membrane (BAM).[1][2] | 50 μL of 0.2 mM solution |

| Poly(I:C) | A synthetic analog of double-stranded RNA, it is a potent agonist for Toll-like receptor 3 (TLR3). | 25 μg |

| LTA (Lipoteichoic acid) | A component of the cell wall of Gram-positive bacteria that activates TLR2. | 25 μg |

| R-848 (Resiquimod) | A synthetic imidazoquinoline that is an agonist for TLR7 and TLR8. | 25 μg |

| Anti-CD40 Antibody | A monoclonal antibody that binds to the CD40 receptor on APCs, providing a co-stimulatory signal that enhances their activation. | 1 μg |

Protocol for MBTA Solution Preparation

-

Combine 50 μL of 0.2 mM Mannan-BAM solution with 25 μg of R-848 (hydrochloric acid form), 25 μg of poly(I:C), 25 μg of LTA, and 1 μg of anti-CD40 antibody.[1]

-

Ensure all components are thoroughly mixed.

-

Filter the resulting solution using a 0.22 μm filter to ensure sterility.[1]

-

The prepared MBTA solution can be stored at -20 °C until use.[1]

Preparation of the rWTC-MBTA Vaccine

The final vaccine formulation involves the combination of irradiated tumor cells with the freshly prepared or thawed MBTA solution.

Protocol for rWTC-MBTA Vaccine Preparation

-

Tumor Cell Preparation:

-

Culture the desired tumor cells (e.g., B16-F10 melanoma, 4T1 breast cancer, GL261 glioblastoma, or A20 lymphoma cells for syngeneic models) under standard sterile conditions.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS).

-

Irradiate the tumor cells to render them replication-incompetent. The radiation dose should be optimized for the specific cell line to induce apoptosis without complete cellular disintegration.

-

-

Vaccine Formulation:

-

Resuspend the irradiated whole tumor cells (rWTC) in a sterile buffer.

-

Combine the rWTC suspension with the prepared MBTA solution. The number of cells per vaccine dose should be optimized based on the tumor model and experimental design.

-

The final rWTC-MBTA vaccine is now ready for administration.

-

Administration and Dosage in Mouse Models

The route of administration and the dosing schedule are critical parameters for achieving an effective anti-tumor immune response.

Administration Route

The rWTC-MBTA vaccine is typically administered via subcutaneous (s.c.) injection .[3] This route is effective in delivering the vaccine components to the draining lymph nodes where the immune response is initiated. The injection site is often in the flank region.

Dosing Regimens

Several dosing regimens have been evaluated in mouse models, with the goal of optimizing efficacy while minimizing potential toxicity. The choice of regimen can depend on the specific tumor model and whether the vaccine is being used in a prophylactic or therapeutic setting.

| Dosing Regimen | Schedule Description | Efficacy Notes |

| Standard Dosing (3-3-3-3) | Three injections per week, with a five-day gap between each set of three injections, for a total of four weeks. | Demonstrated to be effective in reducing metastatic burden.[4] |

| Booster Dosing (3-1-1-1) | An initial three-dose schedule followed by single booster doses. | Also effective in reducing metastatic burden.[4] |

| Daily and Weekly Dosing | Daily injections for three days, followed by weekly administrations for four weeks. | Shown to significantly enhance overall survival in a CNS lymphoma model.[3] |

Experimental Workflow for rWTC-MBTA Vaccination and Efficacy Assessment

Caption: Experimental workflow for rWTC-MBTA vaccine studies in mouse models.

Mechanism of Action and Immune Response

The rWTC-MBTA vaccine elicits a multi-faceted anti-tumor immune response by activating both the innate and adaptive immune systems.

Signaling Pathway

The components of the MBTA solution activate a cascade of signaling pathways within antigen-presenting cells, leading to their maturation and enhanced antigen presentation.

-

Mannan-BAM facilitates the uptake of irradiated tumor cells by APCs.

-

TLR agonists (Poly I:C, LTA, R-848) bind to their respective TLRs (TLR3, TLR2, and TLR7/8) on APCs. This triggers downstream signaling pathways, such as the MyD88-dependent and TRIF-dependent pathways, leading to the activation of transcription factors like NF-κB and IRFs. This results in the production of pro-inflammatory cytokines and chemokines.

-

Anti-CD40 antibody provides a crucial co-stimulatory signal to APCs, promoting their full activation and licensing them to prime T-cell responses.

The activated APCs then process the tumor antigens from the engulfed irradiated tumor cells and present them to naive T-cells in the draining lymph nodes. This leads to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) and helper T-cells, which can then migrate to the tumor site to eliminate cancer cells.[2] The vaccine has been shown to induce both effector and central memory T-cell responses, suggesting the potential for long-term anti-tumor immunity.[2]

Signaling Pathway of rWTC-MBTA Vaccine Action

Caption: Simplified signaling pathway of the rWTC-MBTA vaccine.

Summary and Future Directions

The rWTC-MBTA vaccine represents a promising personalized immunotherapy platform with demonstrated preclinical efficacy. The detailed protocols and data presented in these application notes provide a foundation for researchers to design and execute robust preclinical studies in mouse models. Future research may focus on further optimizing dosing regimens for different cancer types, exploring combination therapies with other immunomodulatory agents, and translating this promising approach into clinical trials.

References

- 1. Optimizing rWTC-MBTA Vaccine Formulations, Dosing Regimens, and Cryopreservation Techniques to Enhance Anti-Metastatic Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rWTC-MBTA: autologous vaccine prevents metastases via antitumor immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Optimizing rWTC-MBTA Vaccine Formulations, Dosing Regimens, and Cryopreservation Techniques to Enhance Anti-Metastatic Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following MBTA Vaccination

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mannose-conjugated Bi-functional Trivalent Antigen (MBTA) vaccine platform represents a sophisticated approach to immunotherapy, designed to elicit a robust and targeted immune response. By incorporating mannose, the vaccine targets antigen-presenting cells (APCs), particularly dendritic cells (DCs), which express mannose receptors. This targeting enhances antigen uptake, processing, and presentation, leading to a more potent activation of the adaptive immune system. This document provides detailed application notes and protocols for utilizing flow cytometry to dissect the cellular immune response following MBTA vaccination. These guidelines are intended to assist researchers in evaluating vaccine efficacy, understanding mechanisms of action, and developing next-generation immunotherapies.

Flow cytometry is an indispensable tool for this analysis, offering high-throughput, multi-parametric quantification of immune cell subsets, their activation status, and functional responses at the single-cell level. The following protocols are optimized for analyzing key immune cell populations from preclinical models.

Expected Immunological Response with MBTA Vaccination

The components of the MBTA vaccine are designed to work in concert to stimulate both innate and adaptive immunity.

-

Mannose Conjugation: Facilitates targeted delivery to APCs, enhancing antigen presentation.

-

Adjuvant Component (e.g., TLR agonist): Activates APCs, leading to the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines that shape the adaptive response.

-

Trivalent Antigen: Induces a broad immune response against multiple targets.

This coordinated stimulation is expected to result in:

-

Enhanced Dendritic Cell (DC) Activation: Increased surface expression of MHC class II and co-stimulatory molecules like CD40, CD80, and CD86.

-

Robust T Helper (Th) Cell Differentiation: Priming and differentiation of naïve CD4+ T cells into effector subsets, particularly Th1 and Th17 cells, which are critical for cell-mediated immunity.

-

Potent Cytotoxic T Lymphocyte (CTL) Response: Activation and expansion of antigen-specific CD8+ T cells.

-

B Cell Activation and Antibody Production: Stimulation of B cells leading to the generation of plasma cells and memory B cells.

Data Presentation: Quantitative Analysis of Immune Cell Activation

The following tables present representative quantitative data that can be expected from flow cytometry analysis following MBTA vaccination in a preclinical murine model. These tables are designed for easy comparison between control and vaccinated groups.

Table 1: Dendritic Cell Activation in Draining Lymph Nodes (72 hours post-vaccination)

| Treatment Group | % CD11c+ of Live Cells | % MHC Class II high of CD11c+ | % CD80+ of CD11c+ | % CD86+ of CD11c+ | % CD40+ of CD11c+ |

| Control (Vehicle) | 3.1 ± 0.4 | 18.5 ± 2.5 | 22.3 ± 3.1 | 38.1 ± 4.2 | 12.5 ± 1.8 |

| MBTA Vaccine | 5.9 ± 0.7 | 52.1 ± 5.8 | 68.7 ± 6.2 | 81.4 ± 7.5 | 41.3 ± 4.9 |

Data are presented as mean ± standard deviation from n=5 mice per group.

Table 2: T Helper Cell Differentiation in Spleen (7 days post-vaccination)

| Treatment Group | % CD4+ of CD3+ T cells | % IFN-γ+ of CD4+ (Th1) | % IL-4+ of CD4+ (Th2) | % IL-17A+ of CD4+ (Th17) |

| Control (Vehicle) | 38.2 ± 3.5 | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.6 ± 0.1 |

| MBTA Vaccine | 45.1 ± 4.1 | 6.2 ± 1.1[1][2] | 0.7 ± 0.2 | 2.9 ± 0.5 |

Data are presented as mean ± standard deviation from n=5 mice per group following ex vivo restimulation.

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions from Spleen and Lymph Nodes

Objective: To obtain a viable single-cell suspension for flow cytometry staining.

Materials:

-

Spleen and/or draining lymph nodes

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

-

70 µm cell strainer

-

3 mL syringe plunger

-

ACK Lysis Buffer (for spleen)

-

Phosphate-Buffered Saline (PBS)

-

FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)

Procedure:

-

Aseptically harvest tissues from euthanized mice into a petri dish containing cold RPMI-1640.

-

Place a 70 µm cell strainer over a 50 mL conical tube.

-

Transfer the tissue onto the strainer and gently mash it through the mesh using the plunger of a syringe.

-

Rinse the strainer with 10 mL of RPMI-1640 to collect any remaining cells.

-

Centrifuge the cell suspension at 350 x g for 5 minutes at 4°C. Discard the supernatant.

-

For spleen only: Resuspend the pellet in 2 mL of ACK Lysis Buffer and incubate for 3-5 minutes at room temperature to lyse red blood cells. Add 10 mL of RPMI-1640 to neutralize the lysis buffer and centrifuge as in step 5.

-

Resuspend the cell pellet in FACS buffer.

-

Perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.

-

Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS buffer.

Protocol 2: Immunophenotyping of Dendritic Cell Activation

Objective: To quantify the expression of activation markers on dendritic cells.

Materials:

-

Single-cell suspension (from Protocol 1)

-

96-well V-bottom plate

-

Fc block (anti-CD16/CD32 antibody)

-

Fluorochrome-conjugated antibodies: anti-CD11c, anti-MHC Class II (I-A/I-E), anti-CD80, anti-CD86, anti-CD40

-

Viability dye (e.g., Zombie Aqua™ or similar)

Procedure:

-

Add 100 µL of cell suspension (1 x 10^6 cells) to each well of a 96-well plate.

-

Centrifuge at 350 x g for 3 minutes and discard the supernatant.

-

Resuspend cells in 100 µL of PBS containing a viability dye at its pre-titrated concentration. Incubate for 20 minutes at room temperature, protected from light.

-

Wash cells with 200 µL of FACS buffer, centrifuge, and discard the supernatant.

-

Resuspend the cell pellet in 50 µL of FACS buffer containing Fc block. Incubate for 10 minutes at 4°C.

-

Without washing, add 50 µL of the antibody cocktail containing anti-CD11c, anti-MHC Class II, anti-CD80, anti-CD86, and anti-CD40 at their pre-titrated optimal concentrations.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with 200 µL of FACS buffer.

-

Resuspend the final cell pellet in 200 µL of FACS buffer for acquisition on a flow cytometer.

Protocol 3: Intracellular Cytokine Staining for T Helper Cell Differentiation

Objective: To identify and quantify Th1, Th2, and Th17 cell subsets based on cytokine production.

Materials:

-

Single-cell suspension (from Protocol 1)

-

Cell Stimulation Cocktail (containing PMA and Ionomycin) plus a protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixation/Permeabilization Buffer Kit

-

Fluorochrome-conjugated antibodies for surface markers: anti-CD3, anti-CD4

-

Fluorochrome-conjugated antibodies for intracellular cytokines: anti-IFN-γ, anti-IL-4, anti-IL-17A

-

Viability dye

Procedure:

-

Add 1 x 10^6 cells in 1 mL of complete RPMI-1640 medium to each well of a 24-well plate.

-

Add the Cell Stimulation Cocktail and protein transport inhibitor according to the manufacturer's instructions.

-

Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Harvest cells and transfer them to a 96-well plate.

-

Perform viability and surface staining for CD3 and CD4 as described in Protocol 2 (Steps 2-8).

-

After the final wash for surface staining, resuspend the cells in 100 µL of Fixation Buffer and incubate for 20 minutes at 4°C.

-

Wash the cells once with Permeabilization/Wash Buffer.

-

Resuspend the fixed cells in 100 µL of Permeabilization/Wash Buffer containing the intracellular antibody cocktail (anti-IFN-γ, anti-IL-4, anti-IL-17A).

-

Incubate for 30-45 minutes at 4°C in the dark.

-

Wash the cells twice with Permeabilization/Wash Buffer.

-

Resuspend the cells in 200 µL of FACS buffer for acquisition.

Mandatory Visualizations

References

Application Notes and Protocols for In Vitro Co-Culture Assays with MBTA-activated T-cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for designing and executing in vitro co-culture assays to study the activation and effector functions of T-cells stimulated with a hypothetical Molecule 'B' Targeting Agent (MBTA). This document outlines the principles of T-cell activation by MBTA, detailed experimental protocols for assessing T-cell proliferation, cytokine release, and cytotoxicity, and methods for data analysis and presentation. The protocols provided are foundational and can be adapted to specific research questions and experimental setups.

Principle of MBTA-Mediated T-cell Activation

For the context of these protocols, MBTA is considered a synthetic molecule designed to activate T-cells. It is hypothesized to function as a superantigen or a synthetic T-cell receptor (TCR) ligand, leading to the cross-linking of the TCR with co-stimulatory molecules on antigen-presenting cells (APCs) or target cells. This engagement mimics natural T-cell activation, initiating a downstream signaling cascade that results in T-cell proliferation, differentiation into effector cells, and the execution of immune responses such as cytokine secretion and target cell lysis.

Signaling Pathway of MBTA-Mediated T-cell Activation

The following diagram illustrates the putative signaling pathway initiated by MBTA.

Caption: Hypothetical signaling cascade in T-cells upon activation by MBTA.

Experimental Protocols

A general workflow for assessing MBTA-activated T-cell function in a co-culture setting is depicted below.

Caption: Workflow for in vitro co-culture assays with MBTA-activated T-cells.

Isolation of T-cells and Target Cells

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors or patients.

-

T-cell isolation kit (e.g., negative selection magnetic beads).

-

Target cell line (e.g., a tumor cell line).

-

Ficoll-Paque PLUS.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Phosphate-buffered saline (PBS).

Protocol:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[1]

-

Isolate T-cells from PBMCs using a pan-T-cell isolation kit following the manufacturer's instructions.

-

Culture the target cell line according to standard protocols. Ensure cells are in the logarithmic growth phase before the assay.

-

Count both T-cells and target cells using a hemocytometer or an automated cell counter and assess viability (e.g., with Trypan Blue).

T-cell Proliferation Assay

This assay measures the increase in T-cell number following activation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.[2]

Materials:

-

Isolated T-cells and target cells.

-

CFSE dye.

-

Complete RPMI medium.

-

MBTA at various concentrations.

-

96-well round-bottom culture plate.

-

Flow cytometer.

-

Antibodies for T-cell surface markers (e.g., CD3, CD4, CD8).

Protocol:

-

Resuspend T-cells in pre-warmed PBS at a concentration of 1x10^6 cells/mL.

-

Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.

-

Wash the cells twice with complete RPMI medium.

-

Resuspend the CFSE-labeled T-cells in complete RPMI medium.

-

Plate target cells in a 96-well plate (e.g., 5x10^4 cells/well).

-

Add CFSE-labeled T-cells at different Effector-to-Target (E:T) ratios (e.g., 1:1, 5:1, 10:1).

-

Add MBTA at desired concentrations. Include a no-MBTA control.

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers.

-

Analyze the CFSE dilution in the T-cell population by flow cytometry.[2][3]

Data Presentation:

| Treatment Group | E:T Ratio | % Proliferating T-cells (CFSE low) |

| T-cells + Target Cells | 5:1 | 5.2 ± 1.1 |

| + MBTA (1 µg/mL) | 5:1 | 45.8 ± 3.5 |

| + MBTA (10 µg/mL) | 5:1 | 78.3 ± 4.2 |

| T-cells alone + MBTA (10 µg/mL) | N/A | 10.1 ± 2.0 |

Cytokine Release Assay

This assay quantifies the secretion of effector cytokines by activated T-cells. Common methods include Enzyme-Linked Immunosorbent Assay (ELISA) for single cytokine measurement or a Cytometric Bead Array (CBA) for multiplex analysis.[2][4]

Materials:

-

Co-culture setup as described above.

-

ELISA kit or CBA kit for desired cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Plate reader or flow cytometer.

Protocol:

-

Set up the co-culture as described for the proliferation assay.

-

After 24-72 hours of incubation, centrifuge the plate and carefully collect the supernatant.

-

Perform ELISA or CBA on the supernatant according to the manufacturer's protocol.[2]

-

Quantify the concentration of cytokines based on a standard curve.

Data Presentation:

| Treatment Group | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |

| T-cells + Target Cells | < 20 | < 15 | < 10 |

| + MBTA (1 µg/mL) | 550 ± 45 | 320 ± 30 | 850 ± 60 |

| + MBTA (10 µg/mL) | 2100 ± 150 | 1250 ± 90 | 3500 ± 210 |

| T-cells alone + MBTA (10 µg/mL) | 150 ± 25 | 80 ± 15 | 400 ± 35 |

T-cell Mediated Cytotoxicity Assay

This assay measures the ability of activated T-cells to kill target cells. A common method involves labeling target cells and quantifying their death via flow cytometry.[5][6]

Materials:

-

Isolated T-cells and target cells.

-

A fluorescent viability dye (e.g., Propidium Iodide (PI) or 7-AAD) and a target cell labeling dye (e.g., Calcein AM or a cell tracker dye).

-

MBTA at various concentrations.

-

96-well U-bottom culture plate.

-

Flow cytometer.

Protocol:

-

Label target cells with a cell tracker dye according to the manufacturer's protocol.

-

Plate the labeled target cells in a 96-well plate (e.g., 2x10^4 cells/well).

-

Add T-cells at various E:T ratios.

-

Add MBTA at desired concentrations. Include controls with target cells alone and target cells with T-cells but no MBTA.

-

Incubate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

Just before analysis, add a viability dye like PI or 7-AAD to each well.

-

Analyze the samples by flow cytometry. Gate on the target cell population (identified by the cell tracker dye) and quantify the percentage of dead cells (PI/7-AAD positive).[5]

Data Presentation:

| E:T Ratio | MBTA Conc. (µg/mL) | % Specific Lysis |

| 1:1 | 1 | 15.3 ± 2.1 |

| 1:1 | 10 | 35.8 ± 3.4 |

| 5:1 | 1 | 40.2 ± 4.0 |

| 5:1 | 10 | 75.6 ± 5.1 |

| 5:1 | 0 | 8.1 ± 1.5 |

Calculation of Specific Lysis: % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (100 - % Spontaneous Lysis) ] x 100

-

Experimental Lysis: % of dead target cells in the presence of T-cells and MBTA.

-

Spontaneous Lysis: % of dead target cells in the absence of T-cells and MBTA.

Conclusion

The protocols and application notes presented here provide a robust framework for investigating the immunomodulatory effects of MBTA on T-cells. By systematically evaluating T-cell proliferation, cytokine production, and cytotoxic activity, researchers can gain valuable insights into the mechanism of action and therapeutic potential of novel T-cell activating agents. It is recommended to optimize assay conditions, such as incubation times and cell ratios, for each specific experimental system.

References

- 1. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Human T Cell Activity in an Allogeneic Co-Culture Setting of Pre-Treated Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. T Cell Cytotoxicity Assay - Creative Biolabs [creative-biolabs.com]

Application Notes and Protocols: Lentiviral Transduction for Tumor Antigen Expression in Vaccine Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lentiviral vectors have emerged as a powerful tool in cancer immunotherapy, primarily due to their ability to efficiently deliver genetic material into both dividing and non-dividing cells, leading to stable, long-term expression of transgenes.[1][2] This characteristic makes them ideal vehicles for introducing tumor-associated antigens (TAAs) into antigen-presenting cells (APCs), such as dendritic cells (DCs), to elicit robust and durable anti-tumor immune responses.[3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral transduction to express tumor antigens for vaccine development.

Lentiviral vectors are derived from the human immunodeficiency virus 1 (HIV-1), but have been engineered for safety by removing viral replication genes.[5][6] Modern lentiviral systems are split into multiple plasmids, separating the viral components necessary for particle production, which significantly reduces the risk of generating replication-competent lentiviruses.[6] The ability of lentiviral vectors to integrate into the host cell genome ensures that the tumor antigen is continuously expressed, processed, and presented on Major Histocompatibility Complex (MHC) class I and II molecules, leading to the activation of both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells.[3]

Data Presentation

Table 1: Comparative Transduction Efficiency of Lentiviral Vectors in Antigen-Presenting Cells

| Cell Type | Vector Pseudotype | Multiplicity of Infection (MOI) | Transduction Efficiency (%) | Reference |

| Human Monocyte-Derived DCs | VSV-G | 10 | 60-80% | [7] |

| Mouse Bone Marrow-Derived DCs | VSV-G | 20 | >90% | [8] |

| Human Plasmacytoid DCs | VSV-G | 10 | ~50% | [9] |

Note: Transduction efficiency can be influenced by various factors including vector preparation quality, cell culture conditions, and the use of transduction enhancers like Polybrene.

Table 2: Immune Response to Lentivirally-Expressed Tumor Antigens

| Tumor Antigen | Animal Model | Outcome Measure | Result | Reference |

| NY-ESO-1 | HLA-A2 Transgenic Mice | In vivo killing of peptide-pulsed targets | Significant target cell lysis | [4] |

| Ovalbumin (OVA) | C57BL/6 Mice | In vivo CTL activity | Potent and long-lasting CTL response | [8] |

| TRP-2 | C57BL/6 Mice | Tumor growth inhibition | Delayed tumor growth | [10] |

| HPV E6/E7 | Preclinical models | Tumor eradication | 100% tumor eradication | [11] |

Experimental Protocols

Protocol 1: Production of Lentiviral Vectors Encoding a Tumor Antigen

This protocol outlines the transient transfection method for producing lentiviral particles in HEK293T cells.[12][13]

Materials:

-

HEK293T cells

-

Complete DMEM (with 10% FBS, penicillin/streptomycin)

-

Lentiviral transfer plasmid encoding the tumor antigen of interest

-

Packaging plasmids (e.g., psPAX2)

-